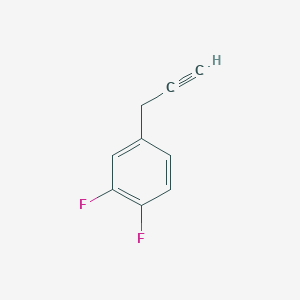

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

CAS No.:

Cat. No.: VC16201969

Molecular Formula: C9H6F2

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F2 |

|---|---|

| Molecular Weight | 152.14 g/mol |

| IUPAC Name | 1,2-difluoro-4-prop-2-ynylbenzene |

| Standard InChI | InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2 |

| Standard InChI Key | RVQIBUKUMJROPR-UHFFFAOYSA-N |

| Canonical SMILES | C#CCC1=CC(=C(C=C1)F)F |

Introduction

Structural Characteristics and Electronic Effects

The molecular formula of 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is C₉H₆F₂, with a molar mass of 152.14 g/mol. The benzene ring’s 1- and 2-positions are occupied by fluorine atoms, while the 4-position features a propargyl group (-CH₂C≡CH). Key structural features include:

-

Electron-Withdrawing Effects: Fluorine’s high electronegativity withdraws electron density from the aromatic ring, rendering it electron-deficient. This polarizes the π-system, directing electrophilic substitution to the less deactivated positions (typically the 5- and 6-positions) .

-

Propargyl Group: The sp-hybridized carbon in the propargyl moiety introduces rigidity and enables participation in click chemistry (e.g., Huisgen cycloaddition) and transition metal-catalyzed cross-coupling reactions .

Comparative analysis with structurally similar compounds highlights its uniqueness:

| Compound | Structural Features | Key Differences |

|---|---|---|

| 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene | Oxygen atom linking propargyl to ring | Altered electronic effects and reactivity |

| 2,6-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide | Amide and piperidine substituents | Enhanced biological activity potential |

| 1-Fluoro-4-(prop-2-ynyl)benzene | Single fluorine atom | Reduced electron-withdrawing influence |

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prevalent synthetic route involves Sonogashira coupling, where 1,2-difluoro-4-iodobenzene reacts with propargyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. This method achieves moderate to high yields (60–85%) under mild conditions .

Example Reaction:

Direct Alkylation

Alternative approaches include Friedel-Crafts alkylation, though regioselectivity challenges arise due to fluorine’s directing effects. Using Lewis acids like AlCl₃, propargyl chloride can alkylate 1,2-difluorobenzene, albeit with lower yields (~40%) .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 180–190°C (lit.) |

| Melting Point | 45–50°C |

| Solubility | Soluble in THF, DCM; insoluble in H₂O |

| Stability | Air-stable; sensitive to strong acids |

The propargyl group’s linear geometry and triple bond contribute to low solubility in polar solvents, while fluorine atoms enhance thermal stability. Spectroscopic data (¹H NMR) typically shows a singlet for the propargyl methylene protons (δ 2.5–3.0 ppm) and aromatic signals split by fluorine coupling .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes nitration and sulfonation at the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 1,2-difluoro-4-(prop-2-yn-1-yl)-5-nitrobenzene .

Alkyne-Specific Reactions

-

Click Chemistry: The propargyl group reacts with azides to form 1,2,3-triazoles, enabling bioconjugation in drug discovery.

-

Cyclization: Under palladium catalysis, intramolecular cyclizations generate fused heterocycles, valuable in medicinal chemistry .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For instance, its triazole derivatives exhibit antimicrobial activity in preclinical studies.

Materials Science

Incorporated into polymers, it enhances thermal stability and rigidity. Polyamides containing this moiety show 20% higher decomposition temperatures than non-fluorinated analogs .

Comparative Analysis of Structural Analogs

| Compound | Reactivity Profile | Applications |

|---|---|---|

| 1,3-Difluoro-4-methylbenzene | Less electron-deficient ring | Solvent in organic synthesis |

| 4-Fluoro-benzaldehyde | Aldehyde group enables oxidation | Flavor and fragrance industry |

| 2,6-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide | Enhanced bioactivity | CNS drug candidate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume